molecular formula C26H23N3O3 B2650132 8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-97-4

8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2650132
CAS No.: 901021-97-4
M. Wt: 425.488
InChI Key: YIOTUCBMXMASAE-UHFFFAOYSA-N
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Description

8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core with ethoxy and methoxyphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the ethoxy and methoxyphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of ethoxy and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-ethoxy-1,3-bis(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-4-32-21-13-14-24-22(15-21)26-23(16-27-24)25(17-5-9-19(30-2)10-6-17)28-29(26)18-7-11-20(31-3)12-8-18/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOTUCBMXMASAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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